molecular formula C13H12ClNO3 B4203352 5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4203352
M. Wt: 265.69 g/mol
InChI Key: BHPYDZVHBCPHLP-UHFFFAOYSA-N
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Description

5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a heterocyclic compound that features a furan ring and a chloro-substituted isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of a furan derivative with a chloro-substituted isoindole-dione precursor. One common method includes the use of a Friedel-Crafts acylation reaction, where the furan ring is acylated with the isoindole-dione under acidic conditions. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of the corresponding dechlorinated compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dechlorinated isoindole-dione derivatives.

    Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The furan ring and chloro-substituted isoindole-dione moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione: Unique due to the presence of both a furan ring and a chloro-substituted isoindole-dione structure.

    2-(3-furylmethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Lacks the chloro substituent, leading to different reactivity and properties.

    5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Lacks the furan ring, resulting in different chemical behavior and applications.

Uniqueness

The combination of a furan ring and a chloro-substituted isoindole-dione structure in this compound imparts unique chemical properties and potential applications that are not observed in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-9-1-2-10-11(5-9)13(17)15(12(10)16)6-8-3-4-18-7-8/h1,3-4,7,10-11H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPYDZVHBCPHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)CC3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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